molecular formula C15H13ClN2S B1230281 6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine

6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine

Cat. No. B1230281
M. Wt: 288.8 g/mol
InChI Key: LURIBFAGFFWGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine is an imidazopyridine.

Scientific Research Applications

  • Radiochemistry and Imaging : Imidazo[1,2-α]pyridines, including derivatives similar to 6-Chloro-2-[(phenylmethylthio)methyl]imidazo[1,2-a]pyridine, are explored as potential probes for peripheral benzodiazepine receptors, with applications in SPECT imaging. These compounds show high affinity and selectivity for these receptors (Katsifis et al., 2000).

  • Pharmaceutical Development : A derivative, Methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate, demonstrated significant oral effectiveness against a range of helminths in animals, showcasing its potential as an anthelmintic agent (Bochis et al., 1978).

  • Biological Activity Screening : Certain derivatives of imidazo[1,2-a]pyridine, including 2-(4'-chlorophenyl)-6-methyl variants, have been assayed for activity against various bacteria and fungi, indicating their potential in antimicrobial research (Bhuva et al., 2015).

  • Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based derivatives have been studied for their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, relevant in treatments of neurological disorders (Kwong et al., 2019).

  • Cancer Research and Diagnostics : A novel hit core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2- a ]pyridine-2-yl)phenyl acetate was identified as a potential glucagon-like peptide 1 receptor activator with implications in cancer research (Gong et al., 2011).

  • Therapeutic Agent Development : The imidazo[1,2-a]pyridine scaffold is recognized for its applications in medicinal chemistry, including anticancer, antimicrobial, antiviral, and antidiabetic activities, and has been represented in various marketed preparations (Deep et al., 2016).

  • Fluorescent Organic Compounds : Derivatives of imidazo[1,2-a]pyridine have been studied for their fluorescent properties, with potential applications in bioimaging and diagnostics (Tomoda et al., 1999).

  • Synthesis Techniques : New methods for the preparation of compounds related to imidazo[1,2-a]pyridine highlight advancements in the efficiency and efficacy of synthesis processes (Lifshits et al., 2015).

properties

Molecular Formula

C15H13ClN2S

Molecular Weight

288.8 g/mol

IUPAC Name

2-(benzylsulfanylmethyl)-6-chloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H13ClN2S/c16-13-6-7-15-17-14(9-18(15)8-13)11-19-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

LURIBFAGFFWGCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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